N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide: is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Iodination: The iodination of the benzamide moiety is achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the iodinated benzamide moiety, potentially converting it to an amine.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting cellular processes. The iodinated benzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzoxazole ring and the tert-butylphenyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21IN2O2 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide |
InChI |
InChI=1S/C24H21IN2O2/c1-24(2,3)17-8-4-16(5-9-17)23-27-20-14-19(12-13-21(20)29-23)26-22(28)15-6-10-18(25)11-7-15/h4-14H,1-3H3,(H,26,28) |
InChI Key |
RFBSLVLDTTUUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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